Z-1,2-CIS-ACHEC-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

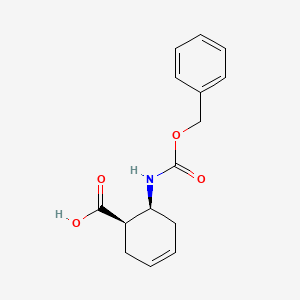

Z-1,2-CIS-ACHEC-OH, also known as (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. It is a white crystalline powder with a melting point of 118-124°C and a boiling point of 488.7°C at 760 mmHg. This compound is primarily used in research and industrial applications, particularly in the field of amino acids and their derivatives.

Vorbereitungsmethoden

The synthesis of Z-1,2-CIS-ACHEC-OH typically involves the reaction of CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID with benzyl chloroformate . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Z-1,2-CIS-ACHEC-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Z-1,2-CIS-ACHEC-OH plays a crucial role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties make it suitable for designing drugs that interact with neurotransmitter systems.

Case Study: Neurological Disorder Treatments

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease and depression. For instance, studies have shown that compounds derived from this compound can inhibit acetylcholinesterase activity, which is vital for increasing acetylcholine levels in the brain .

Biochemical Research

Amino Acid Metabolism Studies

This compound is utilized in studies examining amino acid metabolism. By understanding how this compound interacts within metabolic pathways, researchers gain insights into its implications for health and disease.

Research Findings

Studies indicate that this compound can influence metabolic pathways involving amino acids like glutamate and aspartate, which are critical for neurotransmission and overall metabolic health .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic routes.

Table: Synthetic Applications of this compound

Material Science

Development of New Materials

this compound is explored in material science for developing new polymers with enhanced properties. Its chemical structure allows for modifications that improve the performance of materials used in various applications.

Case Study: Polymer Enhancements

Research has focused on incorporating this compound into polymer matrices to enhance mechanical strength and thermal stability. Such advancements are crucial for applications in industries like aerospace and automotive .

Agricultural Chemistry

Potential Agrochemical Applications

The compound is being investigated for its potential use in agrochemicals. Researchers are exploring its role in developing more effective and environmentally friendly pesticides and herbicides.

Research Insights

Initial studies suggest that this compound derivatives may exhibit bioactivity against specific pests while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of Z-1,2-CIS-ACHEC-OH involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Z-1,2-CIS-ACHEC-OH can be compared with other similar compounds, such as Z-1,2-CIS-ACHC-OH and other cis-trans isomers. These compounds share similar structural features but may differ in their chemical properties and reactivity . The uniqueness of this compound lies in its specific configuration and the resulting chemical behavior, which can be advantageous in certain research and industrial applications.

Biologische Aktivität

Z-1,2-CIS-ACHEC-OH is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a derivative of acetylcholinesterase (AChE) inhibitors, which play a crucial role in neurodegenerative diseases such as Alzheimer's. The compound's structural properties allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily revolves around its inhibition of AChE. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Key Findings:

- Inhibition Potency : Studies have shown that this compound exhibits significant inhibitory effects on AChE with IC50 values in the low micromolar range. For instance, certain analogs have demonstrated IC50 values as low as 39 nM against AChE, indicating strong potency comparable to established inhibitors like donepezil .

- Selectivity : The compound shows selectivity towards AChE over butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B), which is beneficial for minimizing side effects associated with broader inhibition profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure of this compound can significantly affect its biological activity. For example:

- Substituents : Electron-withdrawing groups on the aromatic ring enhance AChE inhibitory activity.

- Isomeric Forms : The Z isomer has been shown to have different inhibitory potencies compared to its E counterpart, with some studies noting a decrease in activity upon photoisomerization .

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

- Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound resulted in reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. The compound's ability to enhance acetylcholine levels contributed to improved cell viability .

- Anti-cancer Activity : Recent investigations have suggested potential anti-cancer properties for this compound. It was found to inhibit the growth of various cancer cell lines with IC50 values below 40 μM, indicating significant cytotoxic effects against tumor cells while sparing normal cells .

Table 1: Inhibitory Activity of this compound Against AChE

| Compound | IC50 (µM) | Selectivity Ratio (AChE/BChE) |

|---|---|---|

| This compound | 0.039 | 10 |

| Donepezil | 0.178 | 8 |

| E-isomer | 0.078 | 7 |

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 14.3 | This compound |

| A549 | 34.3 | This compound |

| HeLa | >100 | Control |

Eigenschaften

IUPAC Name |

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAZWPFGHTXNZ-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.